molecular formula C23H41NO2 B099290 Tetrabutylammonium benzoate CAS No. 18819-89-1

Tetrabutylammonium benzoate

Cat. No. B099290
CAS RN: 18819-89-1
M. Wt: 363.6 g/mol
InChI Key: WGYONVRJGWHMKV-UHFFFAOYSA-M
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Description

Tetrabutylammonium benzoate is a chemical compound that has been studied for its unique properties and applications in various chemical reactions. It is known for its role in facilitating organic reactions, particularly as a catalyst or a reactant component.

Synthesis Analysis

The synthesis of tetrabutylammonium benzoate-related compounds has been explored in several studies. For instance, tetrabutylammonium bromide has been used as a catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives in water and solvent-free conditions, highlighting its efficiency and eco-friendliness . Additionally, tetrabutylammonium benzoate has been utilized to initiate the polymerization of propylene oxide, where its counterion played a significant role in increasing the solubility of the salt and enhancing ion separation .

Molecular Structure Analysis

The molecular structure of tetrabutylammonium benzoate hydrate has been characterized by its tetragonal crystals, with a clathrate framework of hydrogen-bonded water molecules forming polyhedral structures. The benzoate anions are integrated into this framework through hydrogen bonds . Similarly, the crystal structure of tetrabutylammonium hydrogen bisbenzoate has been determined, revealing an orthorhombic space group and the presence of short hydrogen bonds within the hydrogen bisbenzoate anion system .

Chemical Reactions Analysis

Tetrabutylammonium benzoate and its derivatives have been involved in various chemical reactions. For example, tetrabutylammonium salts have been used as templates for the stereoselective Norrish-Yang cyclization, with dual cation-π interactions playing a crucial role in the conformational change of the substrate . The compound has also been employed in the organocatalytic cyclotrimerization of isocyanates under solvent-free conditions , and in the oxidative cleavage of benzylidene acetals of glycopyranosides with periodic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabutylammonium benzoate derivatives have been studied, including their solubility in organic solvents. For instance, the solubility of tetrabutylammonium bromide in benzene has been measured and correlated with theoretical models to understand the solid-liquid equilibrium of this binary mixture . This information is crucial for its application as a phase-transfer catalyst in organic synthesis.

Scientific Research Applications

Organocatalysis Tetrabutylammonium benzoate has been identified as an effective organocatalyst. For example, it facilitates the cyclotrimerization of isocyanates under mild conditions, offering a metal-free option for this reaction (Dekamin et al., 2010).

Ionic Liquids A study on room temperature ionic liquids (RTILs) highlights the role of tetrabutylammonium benzoate in forming solutions with interesting chemical and biological properties, including antimicrobial effectiveness (Saadeh et al., 2009).

Polymerization Catalyst Tetrabutylammonium benzoate has been utilized in the polymerization of propylene oxide, where its role in increasing solubility and ion separation has been studied (Chen & Mark, 1993).

Photocatalysis In the field of photocatalysis, tetrabutylammonium benzoate is noted for its effectiveness in solar light-driven photocatalytic reactions, particularly in C-H activation and alkylations (Protti et al., 2009).

Crystal Structure Analysis Studies on the crystal structure of tetrabutylammonium benzoate derivatives have contributed to understanding molecular interactions and bonding, offering insights into its potential applications in materials science (Xiong et al., 2010).

Electrochemical Applications Tetrabutylammonium benzoate plays a significant role in electrochemistry, as evidenced by its use in enhancing the electrochemical strain in polypyrrole-metal composite film actuators (Hara et al., 2004).

Chemical Synthesis It has been instrumental in various chemical syntheses, like the production of benzyl benzoate using phase-transfer catalyst methods (Asai et al., 1994).

Safety And Hazards

Tetrabutylammonium benzoate may cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

tetrabutylazanium;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYONVRJGWHMKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450663
Record name Tetrabutylammonium benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium benzoate

CAS RN

18819-89-1
Record name Tetrabutylammonium benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
419
Citations
CG Swain, A Ohno, DK Roe, R Brown… - Journal of the American …, 1967 - ACS Publications
… tetrabutylammonium benzoate, which are solids, only slightly soluble in benzene. As a liquid salt, it constitutes an unusual kind of solvent for kinetics or …
Number of citations: 95 pubs.acs.org
X Chen, MR Van De Mark - Journal of applied polymer science, 1993 - Wiley Online Library
… Tetrabutylammonium benzoate was prepared by neutralization of tetrabutylammonium hydroxide with benzoic acid. The resultant wet salt was dried under vacuum at 0.01 mmHg at …
Number of citations: 2 onlinelibrary.wiley.com
VG Puranik, SS Tavale, VS Iyer, JC Sehra… - Journal of the Chemical …, 1993 - pubs.rsc.org
… Tetrabutylammonium benzoate was prepared by neutralising benzoic acid (1 g, 8.19 mmol) … (and smeared in the case of tetrabutylammonium benzoate) on a Perkin-Elmer model 16PC …
Number of citations: 6 pubs.rsc.org
MY Yeh, DH Hwu, C Hwang… - Journal of the …, 1991 - Wiley Online Library
… These facts indicate that tetrabutylammonium salicylate Or tetrabutylammonium benzoate can transfer from the aqueous phase to the organic phase more easily to react with benzyl …
Number of citations: 2 onlinelibrary.wiley.com
RW Binkley - Journal of carbohydrate chemistry, 1994 - Taylor & Francis
… A preliminary report’* from this laboratory described the reactions of four ditriflates (1-4) with tetrabutylammonium benzoate. Tetrabutylammonium benzoate was selected because it is …
Number of citations: 18 www.tandfonline.com
GA Nicholls - 1998 - repository.lboro.ac.uk
… and tetrabutylammonium benzoate as catalyst. To allow the ease of sampling necessary for collection of data, these polymerisations were performed in solution, and thus the model is …
Number of citations: 2 repository.lboro.ac.uk
RW Binkley - The Journal of Organic Chemistry, 1991 - ACS Publications
… Reaction of 14 with tetrabutylammonium benzoate did not follow the desired course; rather, the previously observed products (15-17) were the only ones formed (Scheme IV). In contrast…
Number of citations: 47 pubs.acs.org
S Camiolo, PA Gale, MB Hursthouse, ME Light - Tetrahedron letters, 2002 - Elsevier
… of the tetrabutylammonium benzoate complex obtained by slow evaporation of a dichloromethane solution of the receptor in the presence of excess tetrabutylammonium benzoate. The …
Number of citations: 56 www.sciencedirect.com
S Asai, H Nakamura, M Tanabe… - Industrial & engineering …, 1994 - ACS Publications
… to the organic-phase interfacial concentrations of the actual reactants, tetrabutylammonium phenoxide for the synthesis of triphenyl phosphate and tetrabutylammonium benzoate for …
Number of citations: 20 pubs.acs.org
H Nakayama, S Torigata - Bulletin of the Chemical Society of Japan, 1984 - journal.csj.jp
… structure of the group I and III hydrates seems to be isomorphous with a tetrabutylammonium fluoride hydrate, and that of the group II hydrates with a tetrabutylammonium benzoate …
Number of citations: 64 www.journal.csj.jp

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